LTI-291
Descripción general
Descripción
LTI-291 es un activador de molécula pequeña de la glucocerebrosidasa, una enzima lisosomal involucrada en la descomposición de los glucoesfingolípidos. This compound ha mostrado potencial en el aumento de la actividad de la glucocerebrosidasa, lo que ayuda a la descomposición de los glucoesfingolípidos y potencialmente mitiga los efectos de estas enfermedades .
Aplicaciones Científicas De Investigación
LTI-291 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de activación enzimática y la descomposición de los glucoesfingolípidos. En biología, se utiliza para investigar el papel de la glucocerebrosidasa en los procesos celulares y su impacto en enfermedades como la enfermedad de Parkinson y la demencia con cuerpos de Lewy. En medicina, this compound se está explorando como un posible agente terapéutico para tratar estas enfermedades al mejorar la actividad de la glucocerebrosidasa y mejorar la descomposición de los glucoesfingolípidos . En la industria, this compound podría utilizarse en el desarrollo de nuevos fármacos y terapias dirigidos a los trastornos de almacenamiento lisosomal .
Análisis Bioquímico
Biochemical Properties
LTI-291 plays a crucial role in biochemical reactions by enhancing the activity of GCase . It interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in this gene decrease enzyme activity, and this compound serves to counteract this effect by increasing GCase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GCase enzyme
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GCase and enhancing its activity . This interaction can lead to changes in gene expression and enzyme activity, although the specifics of these changes are still being studied.
Temporal Effects in Laboratory Settings
Initial studies have shown that this compound is generally well-tolerated when given orally once daily for 14 consecutive days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, initial research has shown promising results with no adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipids, interacting with the GCase enzyme
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being studied. It is known that this compound is a centrally penetrant GCase activator, suggesting it can cross the blood-brain barrier .
Subcellular Localization
As an allosteric modulator of GCase, it is likely that this compound localizes to the lysosomes where GCase is typically found .
Análisis De Reacciones Químicas
LTI-291 funciona principalmente como un activador alostérico de la glucocerebrosidasa. No experimenta reacciones químicas significativas como oxidación, reducción o sustitución en su papel como activador. En cambio, se une a la enzima y mejora su actividad. El producto principal formado a partir de esta interacción es el aumento de la descomposición de los glucoesfingolípidos en moléculas más simples, que luego se reciclan dentro del lisosoma .
Mecanismo De Acción
LTI-291 ejerce sus efectos al unirse a la glucocerebrosidasa y mejorar su actividad. Esta enzima es responsable de la descomposición de los glucoesfingolípidos dentro del lisosoma. Al aumentar la actividad de la glucocerebrosidasa, this compound ayuda a eliminar la acumulación de glucoesfingolípidos, que de otra manera puede conducir a disfunción celular y enfermedad. Los objetivos moleculares de this compound incluyen el sitio activo de la glucocerebrosidasa, donde se une e induce un cambio conformacional que mejora la actividad de la enzima .
Comparación Con Compuestos Similares
LTI-291 es único en su capacidad para activar específicamente la glucocerebrosidasa y mejorar su actividad. Compuestos similares incluyen otros activadores de molécula pequeña de glucocerebrosidasa, como BIA 28-6156, que también se dirige a la misma enzima y mejora su actividad . This compound ha mostrado un mayor grado de especificidad y eficacia en estudios preclínicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo . Otros compuestos similares incluyen inhibidores de GBA2, que afectan indirectamente la actividad de la glucocerebrosidasa al modular las vías relacionadas .
Métodos De Preparación
La preparación de LTI-291 implica rutas sintéticas que incluyen el uso de varios reactivos y condiciones de reacción. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción para this compound no están fácilmente disponibles en el dominio público. Los métodos de producción industrial para this compound probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se prepara típicamente en un entorno de laboratorio y luego se escala para la producción industrial .
Propiedades
IUPAC Name |
5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILSILAELSWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919820-28-2 | |
Record name | LTI-291 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LTI-291 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of LTI-291 and how does it relate to Parkinson's Disease?
A: this compound acts as an allosteric modulator of the enzyme glucosylceramidase beta (GCase), also known as glucocerebrosidase. [, ] This enzyme is essential for the lysosomal breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, are recognized as a significant genetic risk factor for Parkinson's Disease (PD). These mutations typically lead to decreased GCase activity. By enhancing the activity of both normal and mutant forms of GCase, this compound aims to restore enzymatic function and potentially mitigate the downstream consequences of GCase deficiency in PD. []
Q2: How does this compound impact the NLRP3 inflammasome and what is the significance of this effect?
A: Research indicates that this compound can reduce the activation of the NLRP3 inflammasome. [] This complex plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. In the context of PD, excessive NLRP3 activation is thought to contribute to neuroinflammation, potentially exacerbating neuronal damage. The study demonstrated that this compound treatment led to a decrease in IL-1β production, suggesting a dampening effect on NLRP3 inflammasome activation. [] This finding hints at an additional neuroprotective mechanism of this compound beyond its direct effect on GCase activity.
Q3: What preclinical evidence supports the potential of this compound as a treatment for Parkinson's Disease?
A: In a preclinical study utilizing a 6-hydroxydopamine (6-OHDA) mouse model of PD, this compound demonstrated a protective effect against dopaminergic neuronal loss. [] The 6-OHDA model is widely used to mimic PD pathology as it induces the selective death of dopaminergic neurons, similar to what is observed in the disease. Treatment with this compound resulted in a significant preservation of tyrosine hydroxylase (TH) expression in the substantia nigra of these mice. [] TH is an enzyme critical for dopamine synthesis, and its loss is a hallmark of PD progression. This finding provides compelling in vivo evidence supporting the therapeutic potential of this compound in addressing the underlying neurodegenerative processes in PD.
Q4: What is the current clinical development status of this compound?
A: this compound has successfully completed Phase 1 single and multiple ascending dose studies in healthy volunteers. [] These studies primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans. The positive findings from these trials paved the way for a Phase 1b trial specifically designed for patients with GBA1-associated Parkinson's disease. [] This trial aimed to further assess the safety and tolerability of this compound in this patient population and gather preliminary data on its efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.